molecular formula C19H25N5O2S B2766955 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-65-9

2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2766955
CAS No.: 898366-65-9
M. Wt: 387.5
InChI Key: BBZJPIVWKMEDCR-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound also contains a thiazolo[3,2-b][1,2,4]triazol ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, compounds containing piperazine rings often have basic properties due to the presence of nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Activities

Research has shown that compounds with structures similar to "2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" have been synthesized and evaluated for various biological activities. For instance, a study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, demonstrating significant antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). This highlights the potential of such compounds in developing new antimicrobial agents.

Antimicrobial and Antifungal Properties

Several studies have synthesized and assessed the antimicrobial and antifungal properties of triazole derivatives. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to possess good to moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This underscores the potential application of such compounds in combating microbial infections.

Anti-inflammatory and Analgesic Activities

Compounds structurally related to "this compound" have been evaluated for their anti-inflammatory and analgesic properties. Tozkoparan et al. (2004) synthesized a series of thiazolo[3,2-b]-1,2,4-triazol-5-ols and found them to exhibit significant analgesic and anti-inflammatory activities without causing gastric lesions (Tozkoparan, Gökhan, Küpeli, Yeşilada, & Ertan, 2004). This suggests their potential use in developing safer pain management and anti-inflammatory therapies.

Solubility and Pharmacokinetic Properties

Understanding the solubility and pharmacokinetic properties of compounds is crucial for drug development. Volkova et al. (2020) investigated the solubility thermodynamics and partitioning processes of a novel potential antifungal compound, demonstrating poor solubility in buffer solutions and better solubility in alcohols, which is essential for developing effective drug delivery systems (Volkova, Levshin, & Perlovich, 2020).

Properties

IUPAC Name

2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-2-15-20-19-24(21-15)18(26)17(27-19)16(14-6-4-3-5-7-14)23-10-8-22(9-11-23)12-13-25/h3-7,16,25-26H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZJPIVWKMEDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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